N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide

Description

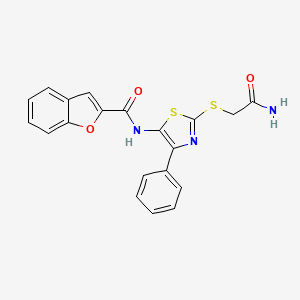

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a phenyl group and at position 5 with a benzofuran-2-carboxamide moiety. A thioether linkage connects the 2-amino-2-oxoethyl group to the thiazole ring at position 2. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors influenced by such motifs .

Properties

IUPAC Name |

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S2/c21-16(24)11-27-20-22-17(12-6-2-1-3-7-12)19(28-20)23-18(25)15-10-13-8-4-5-9-14(13)26-15/h1-10H,11H2,(H2,21,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUJFBGVJAVTTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Benzofuran Core: Starting from a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, undergoes cyclization reactions to form the benzofuran ring.

Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Linking the Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are linked through a nucleophilic substitution reaction, where the thiazole ring is introduced to the benzofuran core.

Introduction of the Amino-Oxoethylthio Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Catalyst Selection: Using efficient catalysts to enhance reaction rates.

Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (–S–CH₂–) in the compound is susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing effects of the adjacent amino-oxoethyl group.

Research Insights :

-

The thioether’s nucleophilicity is modulated by the electron-deficient thiazole ring, facilitating substitutions with alkyl halides or organometallic reagents .

-

Substitution reactions often proceed via an SN2 mechanism, as steric hindrance is minimal .

Oxidation Reactions

The thioether bridge can undergo oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Research Insights :

-

Sulfoxide formation is reversible under reducing conditions, while sulfones are stable.

-

Oxidation alters the electronic properties of the thiazole ring, potentially enhancing biological activity .

Amide Hydrolysis

The benzofuran-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Reaction Mechanism | References |

|---|---|---|---|

| HCl (6M, reflux) | Benzofuran-2-carboxylic acid + amine | Acid-catalyzed cleavage | |

| NaOH (aqueous, 100°C) | Carboxylate salt + ammonia | Base-mediated saponification |

Research Insights :

-

Hydrolysis rates depend on the electron-withdrawing nature of the benzofuran ring, which activates the amide bond .

-

Stability in physiological pH (~7.4) suggests slow hydrolysis under biological conditions.

Electrophilic Aromatic Substitution on Benzofuran

The benzofuran moiety participates in electrophilic substitution at the C-5 or C-6 positions due to electron-donating effects from the oxygen heteroatom.

| Reagent | Position Substituted | Product | References |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | 5-Nitrobenzofuran derivative | |

| SO₃/H₂SO₄ | C-6 | 6-Sulfonic acid derivative |

Research Insights :

-

Nitration and sulfonation occur regioselectively, guided by the benzofuran’s aromatic directing effects .

-

Substituted derivatives retain the thiazole-thioether framework, enabling modular functionalization .

Thiazole Ring Reactivity

The thiazole ring undergoes cycloaddition and alkylation reactions, leveraging its aromatic π-system and lone pairs on sulfur/nitrogen.

Research Insights :

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide is C20H19N3O4S2, with a molecular weight of approximately 429.5 g/mol. The structure includes:

- Thiazole Ring : Known for diverse pharmacological properties.

- Acetamide Group : Enhances biological reactivity.

- Benzofuran Moiety : Potentially increases solubility and influences biological interactions.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

1. Antimicrobial Activity

The thiazole moiety is associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent.

2. Anticancer Properties

Research indicates that derivatives of thiazoles, including this compound, may possess anticancer activities. For instance, thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and hepatocellular carcinoma cells. The specific substitution pattern on the thiazole and acetamide moieties may enhance its biological activity compared to structurally similar compounds.

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| N-(5-methylthiazol-2-yl)-acetamide | Methyl group on thiazole | Antimicrobial |

| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer |

| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor |

This table illustrates how structural modifications can significantly influence biological activities, highlighting the potential of this compound in medicinal applications.

Case Studies

Recent literature provides insights into the promising anticancer properties of thiazole derivatives:

- Cytotoxic Effects Against Leukemia : A study evaluated the effects of 4-substituted thiazoles on human chronic myeloid leukemia cell lines, demonstrating significant anti-proliferative activity.

- Inhibitory Effects on Cancer Cell Lines : Another investigation reported that certain thiazole derivatives exhibited potent inhibitory effects on specific cancer cell lines, suggesting their potential as therapeutic agents in oncology.

These findings underscore the importance of further exploring the therapeutic potential of this compound in clinical settings.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents on the thiazole and acetamide portions. This flexibility facilitates the exploration of structure–activity relationships (SAR), which are crucial for optimizing the compound's efficacy in various applications.

Feasible Synthetic Routes

Mechanism of Action

The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Thiazole Derivatives

- N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide (): This analog replaces the benzofuran-2-carboxamide with a simpler benzamide group. The absence of the benzofuran oxygen heteroatom likely reduces π-π stacking interactions and alters solubility. Computational studies suggest that benzofuran derivatives exhibit enhanced binding affinity to hydrophobic pockets in enzymes compared to benzene analogs .

- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (923226-70-4, ): Here, the thiazole’s position 4 is substituted with a 3-methoxybenzylamino-oxoethyl group instead of a phenyl group. The furan carboxamide (vs. benzofuran) reduces steric bulk, which may influence pharmacokinetic properties .

Benzofuran Derivatives

- N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide (): This compound features a dihydrothiazole ring and a carbohydrazide group instead of a carboxamide. The nitro and hydroxy groups on the benzofuran enhance electrophilicity, which could increase reactivity in biological systems. The dihydrothiazole may confer conformational flexibility, contrasting with the rigid thiazole in the target compound .

Substituent Variations

Thioether-Linked Groups

- The 2-amino-2-oxoethyl thioether in the target compound is critical for hydrogen bonding and solubility. Analogs like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (561295-12-3, ) replace this group with triazolylsulfanyl acetamide.

Aromatic Substituents

- The 4-phenyl group on the thiazole in the target compound contrasts with N-[2-(ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide (1104637-08-2, ), which has a 3-thienyl group. Thiophene’s sulfur atom may engage in hydrophobic interactions distinct from phenyl’s π-system .

Physicochemical Data

*Predicted using ChemAxon software.

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a thiazole ring and a benzofuran moiety , which are known for their diverse pharmacological properties. The presence of multiple functional groups allows for various interactions with biological targets, making it a promising candidate for further investigation.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Related compounds have shown efficacy against various bacterial strains.

- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Potential modulation of amyloid-beta aggregation suggests relevance in Alzheimer's disease research.

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. For instance, the thiazole moiety has been linked to the inhibition of cell growth in cancer cells through apoptosis induction.

Comparison of Biological Activities

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| N-(5-methylthiazol-2-yl)-acetamide | Methyl group on thiazole | Antimicrobial |

| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer |

| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor |

In Vitro Antiproliferative Activities

The following table summarizes the IC50 values of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.61 ± 1.92 |

| MDA-MB-231 | 1.98 ± 1.22 |

| A549 | 10–30 |

| HT-29 | >100 |

| MCF-7 | >100 |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that compounds similar to N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran exhibited significant cytotoxic effects on HeLa and MDA-MB-231 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Neuroprotective Mechanism : Research indicated that derivatives of this compound could modulate amyloid-beta aggregation, showing promise as potential treatments for neurodegenerative diseases .

- Structure Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the thiazole and benzofuran rings significantly influenced the biological activity, highlighting the importance of specific substituents in enhancing efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide, and how can reaction yields be optimized?

- Methodology : Focus on thiazole ring formation via Hantzsch thiazole synthesis or oxidative coupling. For the benzofuran-carboxamide moiety, employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. Optimize yields by varying catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or THF), and temperature. Purification via column chromatography with gradient elution (hexane:EtOAc) ensures high purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent connectivity. X-ray crystallography (as in ) resolves stereochemical ambiguities .

Q. How can in vitro biological activity screening be designed to evaluate antimicrobial or anticancer potential?

- Methodology : Perform dose-response assays (e.g., MIC for antimicrobial activity; IC₅₀ via MTT assay in cancer cell lines). Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. What approaches are recommended for structure-activity relationship (SAR) studies of this compound?

- Methodology : Systematically modify substituents (e.g., phenyl group on thiazole, benzofuran substituents) and evaluate changes in bioactivity. Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to targets like kinases or DNA topoisomerases. Compare results with structurally related thiazole derivatives (e.g., ) .

Q. How can contradictory data on biological activity between studies be resolved?

- Methodology : Replicate experiments under standardized conditions (e.g., cell culture media, incubation time). Assess compound stability (e.g., HPLC monitoring for degradation) and purity (≥95% by HPLC-UV). Investigate batch-to-batch variability in synthesis, such as residual catalysts or byproducts .

Q. What strategies are effective for elucidating the compound’s mechanism of action in cancer models?

- Methodology : Conduct transcriptomic profiling (RNA-seq) or proteomic analysis (LC-MS/MS) to identify dysregulated pathways. Validate hypotheses via siRNA knockdown or Western blotting of apoptosis markers (e.g., Bcl-2, caspase-3). Use in vivo xenograft models to correlate in vitro findings with tumor suppression .

Methodological Notes

- Synthesis : Prioritize regioselective thiazole formation to avoid isomeric byproducts.

- Characterization : Include elemental analysis to confirm purity when crystallography is unavailable.

- Biological Assays : Use ATP-based viability assays (e.g., CellTiter-Glo) for fast-growing cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.